Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide
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Overview
Description
Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide is a chemical compound with the molecular formula C₉H₁₈BrNO₂ and a molecular weight of 252.15 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide typically involves the reaction of ethyl 2-aminocyclohexane-1-carboxylate with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrobromide group can be substituted with other nucleophiles such as chloride or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or sodium acetate are employed under mild conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of corresponding halide or acetate derivatives.
Scientific Research Applications
Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Mechanism of Action
The mechanism of action of Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethyl ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminocyclohexane-1-carboxylate hydrochloride
- Ethyl 2-aminocyclohexane-1-carboxylate acetate
- Ethyl 2-aminocyclohexane-1-carboxylate sulfate
Uniqueness
Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The hydrobromide form may also offer distinct advantages in certain chemical reactions and biological applications .
Biological Activity
Ethyl 2-aminocyclohexane-1-carboxylate hydrobromide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
This compound is a chiral compound that can be synthesized through various methods, including enzymatic resolution processes. The typical synthesis involves the enantioselective hydrolysis of trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate using specific lipases, which enhances the yield of the desired enantiomer .
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's stereochemistry plays a critical role in its binding affinity and specificity. It may modulate biological pathways by either inhibiting or activating target proteins, leading to diverse physiological effects .
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. Studies have shown that it can enhance neuronal survival in models of neurodegeneration. For instance, in animal models treated with neurotoxins, administration of this compound significantly improved neuron viability and function .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Neuroprotection Study :
- Objective : To assess the neuroprotective effects against oxidative stress.
- Method : Administered to rodents subjected to oxidative stress.
- Results : Significant increase in neuronal survival rates compared to control groups, indicating protective effects against oxidative damage.
- Antitumor Activity Assessment :
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate | Chiral Amino Acid Derivative | Neuroprotective, Antitumor |
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate | Chiral Amino Acid Derivative | Moderate Antitumor Activity |
Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate | Chiral Amino Acid Derivative | Limited Biological Activity |
This table illustrates the unique biological profiles associated with different stereoisomers of the compound, emphasizing how stereochemistry influences activity.
Properties
Molecular Formula |
C9H18BrNO2 |
---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
ethyl 2-aminocyclohexane-1-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H17NO2.BrH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h7-8H,2-6,10H2,1H3;1H |
InChI Key |
NTRWAPNODMIZSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCC1N.Br |
Origin of Product |
United States |
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